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Clinical Efficacy and Safety Overview

The following data is based on a Phase Ib/II open-label study (NCT02423343) conducted in patients with
recurrent/refractory NSCLC who were immune checkpoint inhibitor-naive. In the Phase II cohort, patients
received galunisertib (150 mg twice daily, 14 days on/14 days off) plus nivolumab (3 mg/kg intravenously
every 2 weeks) [1] [2].

Efficacy and Safety Metric Result (Galunisertib + Nivolumab)

Objective Response Rate (ORR) 24% (6/25 patients with confirmed partial response); 1 additional
delayed responder after pseudo-progression (total ORR 28%) [1]

Disease Control Rate (DCR) 40% (10/25 patients; includes 6 with partial response and 4 with
stable disease) [1]

Median Duration of Response 7.43 months (95% CI: 3.75, Not Reached) [1]
(DoR)

Median Progression-Free 5.26 months (95% CI: 1.77, 9.20) [1]
Survival (PFS)

Median Overall Survival (OS) 11.99 months (95% CI: 8.15, Not Reached) [1]
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Efficacy and Safety Metric Result (Galunisertib + Nivolumab)

Most Frequent Treatment- Pruritus (36%), Fatigue (32%), Decreased Appetite (28%) [1]
Related Adverse Events (AEs)

Grade 4 or 5 Treatment-Related None observed [1]
AEs

Detailed Experimental Protocol

For a clear understanding of the data, here are the key methodological details from the trial [1].

¢ Study Design: This was an open-label, Phase b/l study.
¢ Patient Population (Phase II):

o Inclusion Criteria: Patients aged 18 or older with stage IV recurrent or refractory NSCLC, an
ECOG performance status of 0 or 1, who had received prior platinum-based chemotherapy but
were naive to immuno-oncology agents. Patients with actionable mutations (e.g., EGFR, ALK)
must have received prior targeted therapy [1].

o Exclusion Criteria: Patients who had received more than one prior line of treatment for
advanced disease were excluded [1].

e Treatment Regimen:

o Galunisertib: 150 mg taken orally twice daily, on an intermittent schedule of 14 days on
treatment followed by 14 days off [1].

o Nivolumab: 3 mg/kg administered intravenously every 2 weeks [1].

o Treatment continued until disease progression, intolerable toxicity, or patient withdrawal [1].

o Efficacy Assessment: Tumor responses were evaluated according to Response Evaluation
Criteria in Solid Tumors (RECIST) version 1.1 [1].

¢ Primary Objective: To assess the safety and tolerability of the combination, identifying dose-limiting
toxicities (DLTs) and the maximum tolerated dose [1].

e Secondary/Exploratory Objectives: Included characterization of pharmacokinetics, overall survival,
progression-free survival, overall response rate, and exploratory biomarker analysis [1].

Mechanism of Action and Rationale for Combination

The combination of galunisertib with nivolumab aims to overcome tumor-induced immunosuppression by

targeting two different pathways simultaneously. The diagram below illustrates the proposed synergistic
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mechanism of this combination therapy.
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The diagram shows how the two drugs target complementary immunosuppressive pathways [1]:

¢ Nivolumab is a PD-1 immune checkpoint inhibitor. It blocks the interaction between PD-1 on T-cells
and PD-L1 on tumor cells, which normally acts as an "off switch" to suppress T-cell activity. By
blocking this, nivolumab helps to reinvigorate the anti-tumor immune response [1].

¢ Galunisertib is a small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-[3) receptor |
kinase. TGF-3 signaling in the tumor microenvironment promotes T-cell exclusion from the tumor,
inhibits T-cell function, and supports the generation of regulatory T-cells (Tregs). Galunisertib inhibits
this pathway, potentially allowing T-cells to infiltrate and attack the tumor more effectively [1].

Preclinical models suggest that concurrent blockade of TGF-f3 and PD-L1 can work synergistically to reverse

immunosuppression and promote antitumor activity [1].
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Interpretation and Research Implications

The available evidence suggests that the combination of galunisertib and nivolumab is a viable strategy

worthy of further investigation.

o Efficacy Context: The observed ORR of 24-28% and median OS of 11.99 months in a pretreated,
immuno-oncology naive NSCLC population indicates preliminary efficacy. This provides a rationale for
larger, controlled studies to directly compare this combination against nivolumab monotherapy, for
which historical response rates in similar populations are around 20% [3].

o Safety Profile: The combination was well-tolerated, with no grade 4 or 5 treatment-related adverse
events reported. The most common AEs were manageable (pruritus, fatigue, decreased appetite),
which is a positive signal for future development [1].

¢ Research Gaps: A direct, head-to-head comparison of galunisertib plus nivolumab versus
nivolumab monotherapy is not available in the searched literature. The current data is from a single-
arm phase of a trial. Furthermore, biomarker analysis, though exploratory, suggested that responses
occurred in patients regardless of PD-L1 expression level, which merits deeper investigation [1].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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